- Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies, European Journal of Medicinal Chemistry, 2019, 168, 263-282

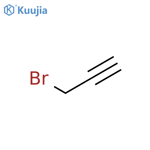

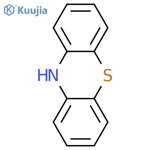

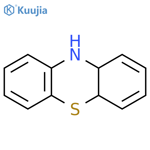

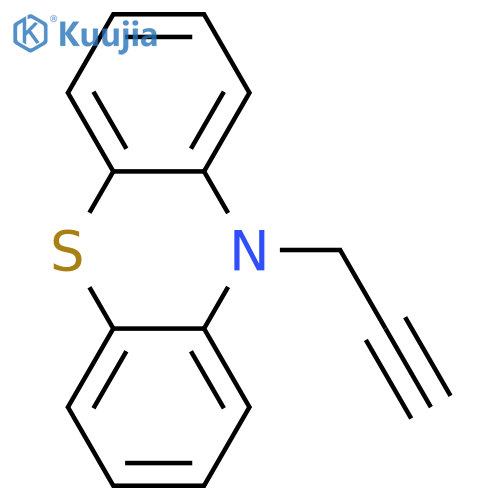

Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine structure

Nombre del producto:N-Propargyl Phenothiazine

Número CAS:4282-78-4

MF:C15H11NS

Megavatios:237.319542169571

CID:1064941

N-Propargyl Phenothiazine Propiedades químicas y físicas

Nombre e identificación

-

- N-Propargyl Phenothiazine

- 10-(2-Propyn-1-yl)-10H-phenothiazine

- 10-PROPARGYLPHENOTHIAZINE

- N-Propargyl Phenothi

- 10-prop-2-ynylphenothiazine

- Promethazine Impurity 6

- 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propynyl)- (9CI)

- Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)

- N-Propargylphenothiazine

-

- Renchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2

- Clave inchi: HKJXSXLOBLUWBF-UHFFFAOYSA-N

- Sonrisas: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 237.06100

Propiedades experimentales

- PSA: 28.54000

- Logp: 3.98750

N-Propargyl Phenothiazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | P767370-2g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

$442.00 | 2023-05-17 | ||

| TRC | P767370-10 g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

1540.00 | 2021-07-19 | ||

| TRC | P767370-1g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$ 195.00 | 2022-06-03 | ||

| TRC | P767370-1000mg |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$242.00 | 2023-05-17 | ||

| TRC | P767370-1 g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

195.00 | 2021-07-19 | ||

| TRC | P767370-5 g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

870.00 | 2021-07-19 | ||

| TRC | P767370-10g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

$1877.00 | 2023-05-17 | ||

| TRC | P767370-500mg |

N-Propargyl Phenothiazine |

4282-78-4 | 500mg |

$ 135.00 | 2023-09-06 | ||

| TRC | P767370-2 g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

360.00 | 2021-07-19 | ||

| TRC | P767370-5g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

$1062.00 | 2023-05-17 |

N-Propargyl Phenothiazine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 8 h, rt

1.3 Reagents: Water ; cooled

1.2 8 h, rt

1.3 Reagents: Water ; cooled

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 24 h, reflux

1.2 Solvents: Toluene ; 24 h, reflux

Referencia

- Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety, ACS Omega, 2023, 8(12), 11039-11064

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

Referencia

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 4 h, rt

Referencia

- One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial Activity, Russian Journal of General Chemistry, 2020, 90(3), 470-475

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 6 h, reflux

Referencia

- Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors, European Journal of Medicinal Chemistry, 2019, 165, 309-322

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

Referencia

- Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections, ChemMedChem, 2018, 13(7), 678-683

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Toluene ; rt → 110 °C; 20 h, 110 °C

Referencia

- Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers, European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 15 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

Referencia

- Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media, Molecular Catalysis, 2022, 521,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ; 15 min

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

Referencia

- Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction, Molecular Catalysis, 2019, 476,

N-Propargyl Phenothiazine Raw materials

N-Propargyl Phenothiazine Preparation Products

N-Propargyl Phenothiazine Literatura relevante

-

1. Book reviews

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

4282-78-4 (N-Propargyl Phenothiazine) Productos relacionados

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 101-23-5(N-Phenyl-3-(trifluoromethyl)aniline)

- 941958-81-2(N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(2-fluorophenyl)ethanediamide)

- 735306-72-6(1-2-(4-formylphenoxy)acetyl-3-(2-methylpropyl)urea)

- 802916-30-9(CaSR antagonist 18c)

- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)

- 70484-51-4(Methyl-N-(5-butylsulfanyl-1-H-benzimidazol-2-yl)carbamate)

- 1207176-32-6(1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole)

- 2228601-22-5(5-(1-methyl-1H-indol-2-yl)-1,3-oxazolidin-2-one)

- 2172470-24-3(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-5-hydroxybenzoic acid)

Proveedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote